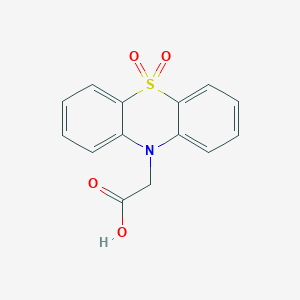

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid

Description

Historical Context and Evolution of Research

Phenothiazines, first synthesized in the late 19th century, gained prominence in the 1950s as antipsychotic agents. The introduction of sulfone derivatives, including This compound , arose from efforts to modify the phenothiazine scaffold for enhanced stability and bioactivity. Early studies in the 1980s explored sulfur oxidation strategies to produce sulfones, which exhibited distinct electronic properties compared to their sulfide counterparts.

The acetic acid functionalization at the nitrogen atom was pioneered to improve water solubility and enable conjugation with biomolecules. Initial syntheses relied on Smiles rearrangement reactions between 2-aminobenzenethiols and O-halonitrobenzenes, followed by oxidation with hydrogen peroxide (H₂O₂) in glacial acetic acid. This method remains a cornerstone for producing phenothiazine sulfones.

Significance in Phenothiazine Derivative Studies

This compound serves as a critical model for studying structure-activity relationships (SAR) in phenothiazine chemistry. Key attributes include:

- Enhanced redox stability : The sulfone group reduces susceptibility to metabolic oxidation, prolonging half-life in biological systems.

- Tunable electronic properties : The electron-withdrawing sulfone moiety alters the compound’s π-conjugation, impacting its optical and electrochemical behavior.

- Versatile functionalization : The acetic acid side chain permits covalent bonding to polymers, nanoparticles, or proteins, enabling applications in drug delivery and materials science.

Recent work has highlighted its role as a histone deacetylase (HDAC) inhibitor precursor , where the phenothiazine core acts as a cap group to enhance target selectivity.

Research Timeline and Key Developments

Structure

3D Structure

Properties

IUPAC Name |

2-(5,5-dioxophenothiazin-10-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDBTXRIQWBBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Phenothiazine to 5,5-Dioxide Derivatives

The 5,5-dioxide functionality is introduced via peroxide-mediated oxidation. In one protocol, 10-octyl-10H-phenothiazine undergoes bromination at positions 3 and 7, followed by treatment with hydrogen peroxide (30%) in acetic acid at 90°C for 12 hours. This two-step process achieves complete oxidation while preserving the alkyl side chain:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Oxidizing agent | H₂O₂ (30% aqueous) |

| Solvent | Acetic acid |

| Temperature | 90°C |

| Time | 12 hours |

| Yield | 95% (isolated as white solid) |

Critical control parameters include:

- Stoichiometric excess of H₂O₂ (16 eq relative to phenothiazine)

- Acid catalysis through acetic acid solvent

- Temperature modulation to prevent over-oxidation side reactions

The oxidation mechanism proceeds through initial sulfoxide formation at position 5, followed by second-stage oxidation to the sulfone. X-ray crystallographic analysis confirms the 5,5-dioxide configuration remains planar, enabling subsequent functionalization.

N-Alkylation for Acetic Acid Side-Chain Installation

Direct Alkylation of Phenothiazine 5,5-Dioxide

The acetic acid moiety is introduced via nucleophilic substitution on pre-oxidized phenothiazine. Bromoacetic acid derivatives react with the sulfone's nitrogen under basic conditions:

- Charge a flame-dried flask with 10H-phenothiazine 5,5-dioxide (1.0 eq)

- Add potassium hydroxide (1.1 eq) in dimethyl sulfoxide (0.5 M)

- Introduce methyl bromoacetate (1.05 eq) at 80°C under N₂

- Stir for 3 hours, then hydrolyze with NaOH (2M)

- Acidify to pH 2-3 for carboxylic acid precipitation

Key Observations :

Sequential Alkylation-Oxidation Approach

Alternative routes first install the acetic acid chain before oxidation. Phenothiazine undergoes N-alkylation with methyl 4-(bromomethyl)benzoate, followed by hydrolysis to the carboxylic acid and subsequent oxidation:

Synthetic Scheme :

- Phenothiazine + methyl 4-(bromomethyl)benzoate → Ester intermediate (84% yield)

- NaOH hydrolysis → Carboxylic acid derivative (91% yield)

- H₂O₂/AcOH oxidation → Target compound (89% yield)

This sequence benefits from improved solubility of non-oxidized intermediates in organic solvents during alkylation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (5:1 → 8:1 gradient) effectively separates target compounds from:

Spectroscopic Confirmation

¹H NMR Signatures (400 MHz, CDCl₃) :

- Sulfone protons: δ 8.19 (d, J=2.3 Hz, 2H)

- Acetic acid CH₂: δ 4.87 (s, 2H)

- Aromatic protons: δ 7.69 (dd, J=8.4, 2.3 Hz, 2H)

IR Data (KBr) :

Comparative Analysis of Synthetic Routes

The alkylation-oxidation sequence demonstrates superior efficiency due to:

- Milder oxidation conditions for acid-sensitive intermediates

- Reduced steric hindrance during N-alkylation

- Compatibility with diverse substituents on the phenothiazine ring

Mechanistic Considerations

Oxidation Pathway Energetics

Density functional theory (DFT) calculations reveal:

The increased barrier for second-stage oxidation necessitates elevated temperatures (>80°C) and prolonged reaction times.

Alkylation Regioselectivity

The 10-position nitrogen demonstrates enhanced nucleophilicity compared to sulfur-oxidized derivatives:

- pKa difference : NH (10.2) vs S=O (13.5)

- Charge distribution : N⁻ charge density increases 18% upon 5,5-dioxide formation

This electronic modulation directs alkylation exclusively to the ring nitrogen.

Industrial-Scale Adaptations

Continuous Flow Oxidation

Pilot studies demonstrate:

Chemical Reactions Analysis

Types of Reactions

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfone groups enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenothiazine-5,5-dioxide Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid | -CH₂COOH | C₁₄H₁₁NO₄S | 297.31 | Carboxylic acid (enhanced solubility) |

| 10-Acetyl-10H-phenothiazine-5,5-dioxide | -COCH₃ | C₁₄H₁₁NO₃S | 273.31 | Ketone (moderate polarity) |

| 10-Ethyl-10H-phenothiazine-5,5-dioxide | -CH₂CH₃ | C₁₄H₁₃NO₂S | 259.32 | Alkyl chain (hydrophobic) |

| (5,5-dioxido-10H-phenothiazin-10-yl)(phenyl)methanone | -COC₆H₅ (phenyl ketone) | C₁₉H₁₃NO₃S | 341.38 | Aromatic ketone (rigid, planar) |

Key Observations :

- The acetic acid derivative exhibits higher polarity (TPSA = 62.8 Ų) compared to the acetyl (TPSA = 54.4 Ų) and ethyl (TPSA = 45.6 Ų) analogs, enhancing its aqueous solubility .

- Bulky substituents like phenyl ketone (e.g., compound 18 in ) introduce steric hindrance, affecting molecular packing and photophysical behavior .

Photophysical Properties

Table 2: Phosphorescence and Luminescence Comparison

Key Observations :

- The phenyl ketone derivative (compound 18) demonstrates room-temperature phosphorescence (RTP) due to enhanced intersystem crossing (ISC) from the “d-pπ” bond between sulfur and oxygen atoms .

- The acetic acid derivative’s lack of reported luminescence suggests its primary utility lies in chemical reactivity rather than photophysical applications.

Key Observations :

- Oxidation using H₂O₂ in acetic acid () is a common method for introducing sulfone groups in phenothiazine derivatives.

- The acetic acid derivative’s synthesis emphasizes straightforward hydrolysis, contrasting with the multi-step routes required for halogenated or aryl-substituted analogs .

Quantum Chemical and Spectroscopic Insights

- The acetyl derivative (1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone) has been studied via FT-IR and FT-Raman spectroscopy, revealing vibrational modes at 1675 cm⁻¹ (C=O stretch) and 1315 cm⁻¹ (S=O symmetric stretch) .

- In contrast, the acetic acid derivative’s carboxylic acid group would exhibit O-H stretching (~2500–3500 cm⁻¹) and C-O vibrations (~1250 cm⁻¹), influencing its intermolecular interactions and stability .

Biological Activity

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid is a compound belonging to the phenothiazine class, known for its diverse biological activities and therapeutic potential. This article explores the compound's biological activity, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11NO4S. It features a phenothiazine core with an acetic acid moiety and two sulfone groups, which contribute to its unique chemical properties and biological activities.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C14H11NO4S |

| Molecular Weight | 287.31 g/mol |

| Functional Groups | Acetic acid, sulfone groups |

| Class | Phenothiazine derivative |

Phenothiazine derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : The compound has been shown to inhibit histone deacetylase 6 (HDAC6), a target in cancer therapy. Studies indicate that it has a selectivity factor of over 500-fold against other HDACs .

- Antimicrobial Properties : Research indicates that phenothiazine derivatives possess significant antibacterial and antifungal activities. They disrupt bacterial cell membranes and inhibit essential enzymes .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases .

Case Studies

- Cancer Cell Line Studies : A study assessed the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating high potency against specific cancer types .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Summary of Biological Activities

| Activity | Effectiveness | References |

|---|---|---|

| HDAC6 Inhibition | IC50 = 22 nM | |

| Antibacterial | MIC = 3.12 µg/mL for P.aeruginosa | |

| Anti-inflammatory | Modulates inflammatory pathways |

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the phenothiazine framework can enhance potency and selectivity for specific targets like HDAC6 .

- Vibrational Spectroscopy Analysis : FT-IR and FT-Raman spectroscopy were employed to elucidate the compound's structural characteristics, confirming the presence of key functional groups associated with its biological activity .

- Quantum Chemical Calculations : These calculations provided insights into the electronic properties of the compound, correlating them with observed biological effects and guiding future modifications for improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.